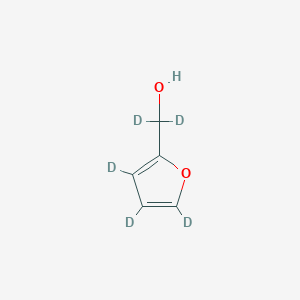
Guanosine 5'-Diphosphate Triammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine 5’-Diphosphate Triammonium Salt is a biochemical compound with the molecular formula C10H16N6O11P2 and a molecular weight of 458.22 . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-Diphosphate Triammonium Salt typically involves the phosphorylation of guanosine. One common method includes the reaction of guanosine with phosphoric acid derivatives under controlled conditions . The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of Guanosine 5’-Diphosphate Triammonium Salt involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine 5’-Diphosphate Triammonium Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by agents such as sodium borohydride, leading to the formation of reduced guanosine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of guanosine, which are useful in different biochemical applications .
Applications De Recherche Scientifique
Guanosine 5’-Diphosphate Triammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Industry: Utilized in the production of nucleic acid-based products and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of Guanosine 5’-Diphosphate Triammonium Salt involves its interaction with specific molecular targets, such as G-proteins and other guanine nucleotide-binding proteins . It acts as a substrate or inhibitor in various biochemical pathways, influencing processes like signal transduction, protein synthesis, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-Triphosphate: Another guanine nucleotide with three phosphate groups, used in similar biochemical applications.
Guanosine 5’-Monophosphate: Contains a single phosphate group and is involved in different cellular processes.
Guanosine 5’-Diphosphate Sodium Salt: Similar to the triammonium salt but with sodium as the counterion.
Uniqueness
Guanosine 5’-Diphosphate Triammonium Salt is unique due to its specific ammonium counterions, which can influence its solubility and reactivity in biochemical assays. This makes it particularly useful in certain experimental conditions where other guanosine derivatives may not be as effective .
Propriétés
Numéro CAS |
79441-34-2 |
|---|---|
Formule moléculaire |
C₁₀H₁₆N₆O₁₁P₂ |
Poids moléculaire |
458.22 |
Synonymes |
Guanosine 5’-(Trihydrogen Diphosphate), Triammonium Salt; Triammonium Guanosine 5’-Diphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





